molecular formula C19H21N3O4S2 B2362677 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946301-07-1

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2362677
CAS No.: 946301-07-1
M. Wt: 419.51
InChI Key: FQNGRGFKPCJIIF-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl group and a thiophene-2-sulfonyl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry, while the thiophene sulfonyl group contributes to electronic effects and solubility modulation . Piperidine derivatives are widely explored for their conformational flexibility and pharmacological relevance, particularly in enzyme inhibition and receptor targeting .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-2-25-16-7-5-14(6-8-16)18-20-19(26-21-18)15-9-11-22(12-10-15)28(23,24)17-4-3-13-27-17/h3-8,13,15H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGRGFKPCJIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting an appropriate hydrazide with an ethyl ester in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting oxadiazole intermediate is then coupled with a thienylsulfonyl piperidine derivative under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the oxadiazole ring or piperidine moiety, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (Target) C₁₇H₁₉N₃O₄S₂ 393.45 g/mol 4-Ethoxyphenyl, thiophene-2-sulfonyl Potential enzyme inhibition, high lipophilicity
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine C₁₇H₁₆FN₃O₃S₂ 393.45 g/mol 2-Fluorophenyl Enhanced metabolic stability via fluorine
1-(Thiophene-2-sulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine C₁₈H₁₆F₃N₃O₃S₂ 443.46 g/mol 4-Trifluoromethylphenyl Increased electron-withdrawing effects, improved binding
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C₁₄H₁₈ClN₃O 279.76 g/mol 4-Methylphenyl, hydrochloride salt Improved solubility, antidiabetic research
4-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine C₂₀H₂₃N₃O₄S₂ 445.54 g/mol 4-Isopropoxyphenyl Extended half-life, CNS-targeting potential

Key Findings:

Substituent Effects on Lipophilicity :

  • The 4-ethoxyphenyl group in the target compound increases lipophilicity (logP ~3.2) compared to the 4-methylphenyl analog (logP ~2.8), enhancing membrane permeability .
  • Fluorine (2-fluorophenyl) and trifluoromethyl groups reduce logP but improve metabolic stability via resistance to oxidative degradation .

Electronic and Binding Properties: The electron-donating ethoxy group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, whereas electron-withdrawing groups (e.g., trifluoromethyl) strengthen hydrogen bonding . Thiophene sulfonyl moieties exhibit stronger sulfonamide-mediated enzyme inhibition compared to non-sulfonylated analogs .

Biological Relevance :

  • Piperidine-oxadiazole hybrids are frequently investigated as antidiabetic agents (e.g., morpholine/piperazine derivatives in ) and kinase inhibitors .
  • The hydrochloride salt of the 4-methylphenyl analog (Table 1) demonstrates improved aqueous solubility, critical for oral bioavailability .

Biological Activity

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound incorporates diverse pharmacophores, including an oxadiazole moiety and a piperidine ring, which are known for their varied therapeutic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O3SC_{21}H_{23}N_3O_3S, with a molecular weight of approximately 393.49 g/mol. The structural components include:

  • Oxadiazole ring : Known for its antimicrobial and anti-inflammatory properties.
  • Piperidine ring : Associated with analgesic and anti-anxiety effects.
  • Thiophene sulfonyl group : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxadiazole via cyclization reactions.
  • Substitution reactions to introduce the ethoxyphenyl and thiophene sulfonyl groups onto the piperidine backbone.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance, a study found that derivatives of oxadiazoles showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against various bacterial strains, indicating potent antibacterial activity . The presence of the thiophene sulfonyl group may further enhance this activity by improving membrane permeability.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar oxadiazole-containing compounds. For example, compounds with oxadiazole moieties have been shown to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 1 to 10 µM . The mechanism often involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in disease processes. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s . The enzyme inhibition profile indicates potential therapeutic applications in cognitive disorders.

Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant bactericidal activity with MIC values comparable to standard antibiotics .

Study 2: Anticancer Effects

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that the compound induced apoptosis in these cell lines at concentrations as low as 5 µM, suggesting its potential as a lead compound in cancer therapy .

Data Table: Biological Activities Summary

Biological ActivityAssessed CompoundIC50/MIC ValuesReference
AntimicrobialThis compoundMIC = 0.22 μg/mL
AnticancerSimilar oxadiazole derivativesIC50 = 1–10 µM
AChE InhibitionOxadiazole derivativesIC50 = 5 µM

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